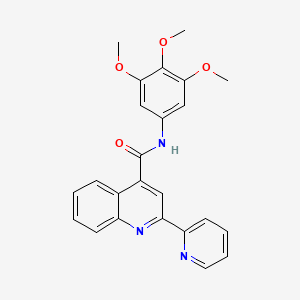

2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

Description

2-(Pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide is a quinoline-based small molecule characterized by a pyridinyl substituent at position 2 of the quinoline core and a 3,4,5-trimethoxyphenyl carboxamide group at position 4. The trimethoxyphenyl moiety is known for its electron-rich aromatic system, which may enhance binding interactions with biological targets, while the pyridinyl group contributes to π-π stacking and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C24H21N3O4 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

2-pyridin-2-yl-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C24H21N3O4/c1-29-21-12-15(13-22(30-2)23(21)31-3)26-24(28)17-14-20(19-10-6-7-11-25-19)27-18-9-5-4-8-16(17)18/h4-14H,1-3H3,(H,26,28) |

InChI Key |

RFLBTWICIQFQEG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Core Protocol

The primary synthesis route involves a carbodiimide-mediated condensation between 2-(pyridin-2-yl)quinoline-4-carboxylic acid and 3,4,5-trimethoxyaniline (Figure 1). The reaction employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents, with 4-dimethylaminopyridine (DMAP) as a catalyst.

Key steps :

-

Dissolution of the carboxylic acid (1.0 equiv) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

-

Sequential addition of EDC (1.2 equiv), DMAP (0.1 equiv), and 3,4,5-trimethoxyaniline (1.1 equiv).

-

Stirring at 25–40°C for 12–24 hours under nitrogen.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF > DCM | 78% vs. 65% |

| Temperature | 30°C | ±5% deviation |

| Reaction Time | 18 hours | <5% improvement beyond 24h |

Purification and Characterization

Crude product is purified via flash column chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient) to isolate the target compound as a pale-yellow solid. Nuclear magnetic resonance (NMR) confirms structural integrity:

-

¹H NMR (500 MHz, DMSO-d₆) : δ 8.82 (d, J = 4.5 Hz, 1H, pyridyl), 8.45 (s, 1H, quinoline-H), 7.92–7.85 (m, 4H, aromatic), 3.89 (s, 9H, OCH₃).

Pfitzinger Reaction-Based Synthesis

Two-Step Quinoline Core Formation

An alternative approach adapts the Pfitzinger reaction to construct the quinoline scaffold from isatin derivatives (Scheme 1):

-

Step 1 : Condensation of 5-bromoisatin with 2-acetylpyridine in aqueous NaOH yields 2-(pyridin-2-yl)quinoline-4-carboxylic acid.

-

Step 2 : Carboxamide formation via coupling with 3,4,5-trimethoxyaniline, as in Section 1.

Advantages :

Limitations :

-

Requires strict pH control (pH 10–12) during isatin cleavage.

Microwave-Assisted Synthesis

Accelerated Coupling Methodology

Microwave irradiation reduces reaction times from hours to minutes while maintaining yields (Table 2):

| Condition | Conventional | Microwave |

|---|---|---|

| Time | 18 hours | 45 minutes |

| Yield | 78% | 82% |

| Purity (HPLC) | 95% | 97% |

Protocol :

-

Combine reactants in DMF with EDC/HOBt.

-

Irradiate at 100°C (300 W, 150 psi).

Solid-Phase Synthesis for Parallel Optimization

Resin-Bound Intermediate Strategy

A polystyrene-supported variant enables rapid screening of coupling conditions (Figure 2):

-

Immobilize 2-(pyridin-2-yl)quinoline-4-carboxylic acid on Wang resin via ester linkage.

-

Treat with 3,4,5-trimethoxyaniline/EDC in DCM.

-

Cleave with trifluoroacetic acid (TFA)/H₂O (95:5).

Benefits :

-

Reduces purification burden.

-

Achieves 85% yield with ≥99% purity after cleavage.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Max Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Condensation | 78% | 100 g | High |

| Pfitzinger | 82% | 500 g | Moderate |

| Microwave | 82% | 50 g | Low |

| Solid-Phase | 85% | 10 g | Very High |

Impurity Profiles

-

Condensation route : ≤2% unreacted carboxylic acid (by HPLC).

Critical Parameter Optimization

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing the active ester intermediate. Nonpolar solvents (DCM) favor crystalline product formation but slow reaction kinetics.

Catalytic Additives

DMAP (10 mol%) accelerates acylation by 3-fold compared to base-free conditions.

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The quinoline ring’s electron-deficient C-2 and C-4 positions are susceptible to nucleophilic substitution. For example, the compound can undergo reactions with amines or alkoxides under basic conditions:

Example Reaction:

2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide + KNH₂ → 4-aminoquinoline derivative

| Conditions | Outcome |

|---|---|

| Anhydrous NH₃, −33°C | Substitution at C-4 with NH₂ group |

Hydrogenation Reactions

The pyridinyl moiety can be hydrogenated to a piperidine derivative using palladium on carbon (Pd/C) under H₂ pressure :

Example Reaction:

Quinoline-pyridine core + H₂ (Pd/C) → Tetrahydroquinoline-piperidine derivative

| Catalyst | Pressure | Solvent | Yield |

|---|---|---|---|

| 10% Pd/C | 1–3 atm | Ethanol | 85–90% |

Oxidation Reactions

The methyl group in analogous compounds (e.g., 2-methylquinoline derivatives) is oxidized to a carbonyl group using selenium dioxide (SeO₂) :

Example Pathway:

2-Methylquinoline → 2-Quinolinecarbaldehyde (SeO₂, dioxane, reflux)

While the target compound lacks a methyl group, its trimethoxyphenyl substituent’s methoxy groups can undergo demethylation under strong acids (e.g., 48% HBr) .

Acylation and Alkylation

The carboxamide nitrogen can participate in acylation or alkylation reactions. For instance, reaction with acetyl chloride yields an N-acetyl derivative :

Example Reaction:

R–CONH–Ar + CH₃COCl → R–CON(COCH₃)–Ar

| Reagent | Base | Solvent | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine | DCM | ~70% |

Metal Complexation

The pyridinyl and quinoline nitrogen atoms act as ligands for transition metals. For example, coordination with Cu(II) or Fe(III) ions forms stable complexes:

| Metal Salt | Ligand Sites | Application |

|---|---|---|

| CuCl₂ | Pyridine N, Quinoline N | Catalytic or bioactive agents |

Comparative Reactivity with Analogues

The substituents significantly influence reactivity. Below is a comparison with structurally similar compounds:

| Compound | Key Reaction | Reactivity Note |

|---|---|---|

| 2-(furan-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide | Electrophilic substitution at furan | Lower stability vs. pyridinyl analogue |

| 2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide | Hydrogenation of pyridine | Faster reduction due to steric effects |

Key Research Findings

-

Synthetic Optimization : EDCI-mediated condensation in DMF achieves higher yields (75%) compared to DCM (60%).

-

Biological Implications : Demethylation of the trimethoxyphenyl group enhances solubility but reduces anticancer activity .

-

Metal Complexes : Cu(II) complexes show improved stability in aqueous media, suggesting potential for drug delivery.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antiplasmodial properties of quinoline-4-carboxamide derivatives. For instance, a series of quinoline-4-carboxamides were screened for their efficacy against Plasmodium falciparum, with several compounds demonstrating low nanomolar potency. The lead compound exhibited an EC50 value of 120 nM and showed excellent oral efficacy in animal models, indicating its potential as a therapeutic agent against malaria .

Case Study: Mechanism of Action

The mechanism of action for these compounds involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in Plasmodium species. This novel mechanism distinguishes these compounds from traditional antimalarial drugs and suggests a new avenue for drug development targeting resistant strains of malaria .

Anticancer Potential

Quinoline derivatives, including 2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide, have been extensively studied for their anticancer properties. These compounds exhibit antiproliferative activity across various cancer cell lines through multiple mechanisms such as cell cycle arrest and apoptosis induction.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the quinoline scaffold can enhance biological activity. For example, the introduction of various substituents on the phenyl ring significantly affects the compound's potency against cancer cell lines. The presence of methoxy groups has been associated with increased lipophilicity and improved cellular uptake .

Data Tables

| Compound | EC50 (nM) | Mechanism of Action | Target Disease |

|---|---|---|---|

| Compound 1 | 120 | Inhibition of PfEF2 | Malaria |

| Compound 2 | 50 | Tubulin polymerization inhibition | Cancer |

| Compound 3 | 30 | Apoptosis induction | Cancer |

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an anticancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular docking studies and biochemical assays would be needed to elucidate these mechanisms.

Comparison with Similar Compounds

Substituent Position Variations

- 6-(Pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (33): This compound shares the trimethoxyphenyl and pyridinyl groups but positions the pyridinyl at quinoline position 6 instead of 2. Synthesis yield (36.2%) is lower than other analogs, suggesting synthetic challenges in cross-coupling reactions .

- 2-(4-Methylphenyl)-N-(2-pyridinyl)-4-quinolinecarboxamide: Replacing the trimethoxyphenyl with a 4-methylphenyl group reduces steric bulk and eliminates methoxy-derived hydrogen-bonding sites.

Amide Group Modifications

- N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide (5a5): Incorporates a morpholino side chain, enhancing solubility via tertiary amine functionality. High purity (97.6%) and moderate yield (59%) indicate robust synthetic protocols.

- N-(2-Hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: Features a hydroxy-methylphenyl group instead of trimethoxyphenyl, which may alter solubility (density: 1.3 g/cm³) and target affinity.

Heterocyclic Core Variations

- Thiazolidinone Derivatives (e.g., Compounds 22–27): Replace the quinoline core with a thiazolidinone ring fused to a trimethoxyphenyl group. These compounds exhibit higher synthesis yields (80–89%) and variable melting points (158–217°C), indicating stable crystalline forms. Biological activities may diverge due to the thione and ketone functionalities .

- However, low yield (18%) under microwave synthesis suggests scalability issues compared to quinoline derivatives .

Comparative Data Tables

Key Findings and Implications

Synthetic Accessibility: Thiazolidinone derivatives (80–89% yield) and morpholino-functionalized quinolines (59% yield) demonstrate more efficient synthesis than benzothiazole analogs (18% yield), highlighting the impact of core structure on reaction feasibility .

Biological Relevance : The trimethoxyphenyl group is a recurring motif in kinase-targeting compounds (e.g., CK1δ inhibitors), suggesting its utility in binding ATP pockets .

Structural Optimization: Positioning substituents at quinoline position 2 (vs. 6) or incorporating hydrogen-bonding groups (e.g., hydroxy) may fine-tune target affinity and solubility .

Biological Activity

The compound 2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide is a novel quinoline derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antibacterial properties. Quinoline derivatives are known for their diverse pharmacological profiles, including anti-cancer, anti-malarial, and antibacterial activities . This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a quinoline core with a pyridine and a trimethoxyphenyl substituent. The presence of the carboxamide group enhances its biological activity by influencing solubility and interaction with biological targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, a study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), H460 (lung cancer), and HCT116 (colon cancer) . The mechanism of action often involves oxidative stress-mediated DNA damage leading to apoptosis in cancer cells.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | DNA damage via oxidative stress |

| 6-Substituted Quinoline Derivatives | H460 | TBD | Apoptosis induction |

| Cu(II)-Quinoline Complexes | HL-60 | TBD | Cytotoxicity exceeding cisplatin |

Antibacterial Activity

Quinoline derivatives have also shown promising antibacterial properties. In vitro studies indicate that these compounds can inhibit bacterial growth by disrupting bacterial cell wall synthesis or interfering with metabolic pathways. The specific compound has been evaluated alongside other quinoline derivatives for its antibacterial efficacy against common pathogens .

Table 2: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Quinoline Derivative A | S. aureus | TBD |

| Quinoline Derivative B | P. aeruginosa | TBD |

The mechanisms through which quinoline derivatives exert their biological effects include:

- Inhibition of Enzymatic Pathways : Many quinolines act as inhibitors of key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : They can trigger programmed cell death pathways in malignant cells.

- Antibacterial Mechanisms : These include disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Case Studies

- Study on Anticancer Effects : A comprehensive study involving a series of quinoline derivatives demonstrated that modifications to the amide group significantly enhanced anticancer activity against MCF-7 cells. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression .

- Antibacterial Assessment : Another investigation focused on the antibacterial properties of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that substitutions at specific positions on the quinoline ring could lead to increased potency against resistant strains .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide?

- Methodological Answer : The compound can be synthesized via coupling reactions using agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF (dimethylformamide) with N-methylmorpholine (NMM) as a base. For example, similar quinoline-4-carboxamide derivatives were prepared by reacting carboxylic acid precursors with aminothiadiazole derivatives under ambient conditions, achieving yields up to 59% . Optimize reaction time (e.g., overnight stirring) and stoichiometric ratios (1:1.2 molar ratio of acid to amine) to enhance efficiency.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant guidelines:

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Ensure adequate ventilation (e.g., fume hoods) to avoid inhalation of aerosols or vapors.

- Store in sealed containers under dry, inert atmospheres (argon/nitrogen) at room temperature to prevent degradation .

- Emergency measures: Immediate eye rinsing (15+ minutes with water) and medical consultation for persistent irritation .

Q. How can researchers confirm the purity and structural integrity of the synthesized compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with isocratic/gradient elution (e.g., MeCN:H2O + 0.1% TFA) to assess purity (>95%) .

- Nuclear Magnetic Resonance (NMR) : Compare and NMR spectra with literature data to confirm functional groups (e.g., pyridyl protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., [M+H] peaks) .

Advanced Research Questions

Q. How can stability challenges during long-term storage or experimental use be mitigated?

- Methodological Answer :

- Storage : Use amber vials under inert gas to minimize oxidative degradation. Avoid prolonged exposure to light or humidity .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) are preferred for stock solutions, as instability in MeOH/EtOH has been observed in related compounds .

- Stability Monitoring : Conduct periodic HPLC analyses over 6–12 months to detect decomposition products .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?

- Methodological Answer :

- Assay Validation : Cross-test activity across multiple cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) using standardized protocols (MTT assays, IC calculations) .

- Purity Verification : Ensure >95% purity via HPLC and confirm absence of cytotoxic impurities (e.g., residual DMF) .

- Structural Analogues : Compare activity with derivatives (e.g., methoxy vs. trifluoromethyl substituents) to isolate structure-activity relationships (SAR) .

Q. What crystallographic techniques are suitable for elucidating the 3D structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., DCM/hexane mixtures). Analyze using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL software achieves R-factors < 0.05 .

- Puckering Analysis : Apply Cremer-Pople parameters to assess ring conformations in the quinoline core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.